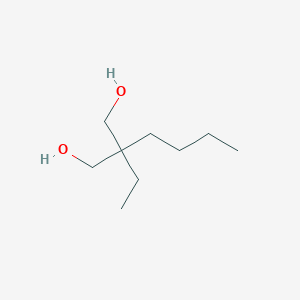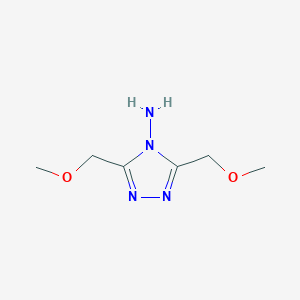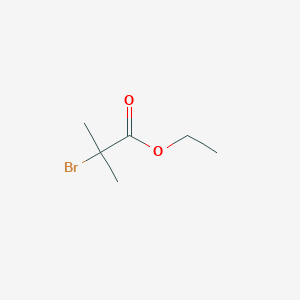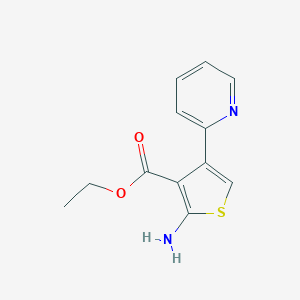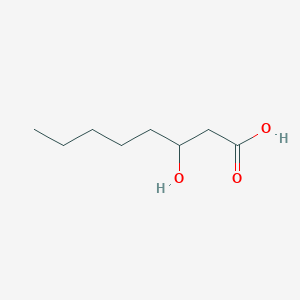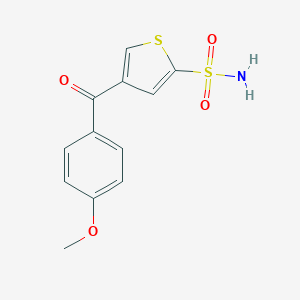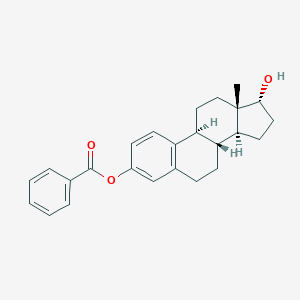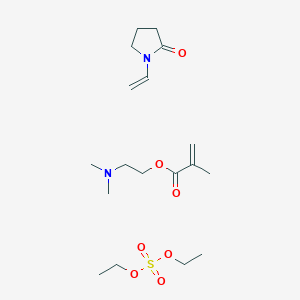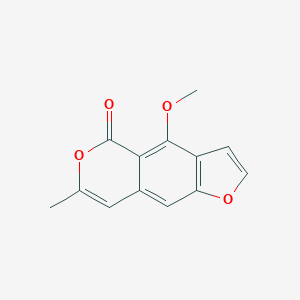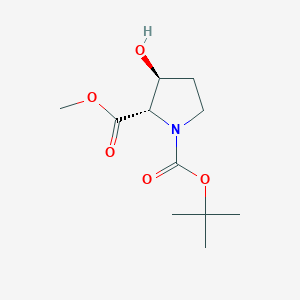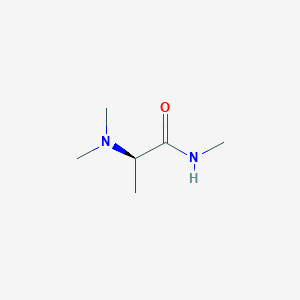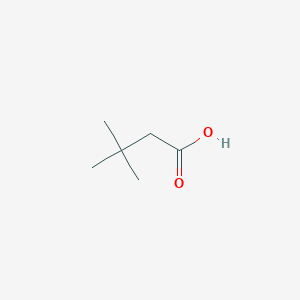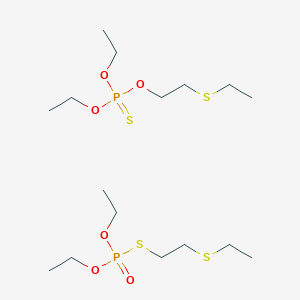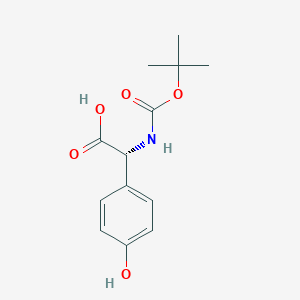
Boc-4-hydroxy-D-phenylglycine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to Boc-4-hydroxy-D-phenylglycine involves strategic chemical reactions that allow for the introduction of the Boc group and the hydroxy group at specific positions on the phenylglycine backbone. Techniques such as intramolecular cyclization and epoxidation with m-chloroperbenzoic acid have been employed to achieve complex structures related to hydroxyproline derivatives from amino acid precursors with Boc protection, showcasing the versatility and complexity of synthetic routes available for such compounds (Krishnamurthy et al., 2014).
Molecular Structure Analysis
Boc-4-hydroxy-D-phenylglycine's molecular structure is characterized by the presence of the Boc group attached to the nitrogen atom of the phenylglycine, providing steric protection and increasing the molecule's stability during reactions. The hydroxy group at the 4-position of the phenyl ring adds to the molecule's polarity and reactivity, allowing for further chemical modifications. The structure and properties of phenylglycine-containing natural products, including their biosynthesis and occurrence in peptide natural products, have been extensively studied, highlighting the structural diversity and functional importance of these compounds (Al Toma et al., 2015).
Applications De Recherche Scientifique
-
Proteomics Research
-
High Performance Liquid Chromatography (HPLC)
- Field : Analytical Chemistry
- Application : 4-Hydroxy-D-phenylglycine is modified with methacrylic anhydride and then immobilized on silica through thiol-initiated surface polymerization. The prepared material is applied as a stationary phase for HPLC .
- Method : The obtained stationary phase is characterized by elemental analysis, infrared spectroscopy, and thermogravimetric analysis .
- Results : The column has shown excellent selectivity to both hydrophobic and hydrophilic solutes . The selectivity towards polycyclic aromatic hydrocarbons relative to that towards alkylbenzenes exhibited by the prepared column was higher than the corresponding selectivity exhibited by commercial C18 column . The prepared column has also shown better selectivity for polar compounds .
-
Peptide Synthesis
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
- Field : Analytical Chemistry
- Application : 4-Hydroxy-D-phenylglycine is used as a stationary phase for HILIC .
- Method : The prepared column has shown excellent selectivity to both hydrophobic and hydrophilic solutes . The selectivity towards polycyclic aromatic hydrocarbons relative to that towards alkylbenzenes exhibited by the prepared column was higher than the corresponding selectivity exhibited by commercial C18 column .
- Results : The prepared column has also shown better selectivity for polar compounds, which was based on the multiple interaction and retention mechanisms . It was also used to separate sulfonamides and organic acid compared with a commercial C18 and HILIC column .
-
Biochemical Research
-
Zwitterionic Stationary Phase
- Field : Analytical Chemistry
- Application : 4-Hydroxy-D-phenylglycine is modified with methacrylic anhydride and then immobilized on silica through thiol-initiated surface polymerization . The prepared material is applied as a zwitterionic stationary phase .
- Method : The obtained stationary phase is characterized by elemental analysis, infrared spectroscopy, and thermogravimetric analysis .
- Results : The column has shown excellent selectivity to both hydrophobic and hydrophilic solutes . The selectivity towards polycyclic aromatic hydrocarbons relative to that towards alkylbenzenes exhibited by the prepared column was higher than the corresponding selectivity exhibited by commercial C18 column . The prepared column has also shown better selectivity for polar compounds .
Safety And Hazards
Orientations Futures
The prepared column from the synthesis of 4-Hydroxy-D-phenylglycine has shown potential application in a wide range due to its excellent selectivity to both hydrophobic and hydrophilic solutes . It could be used to separate sulfonamides and organic acid compared with a commercial C18 and HILIC column .
Propriétés
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473817 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-hydroxy-D-phenylglycine | |
CAS RN |
27460-85-1 | |
| Record name | Boc-4-hydroxy-D-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

